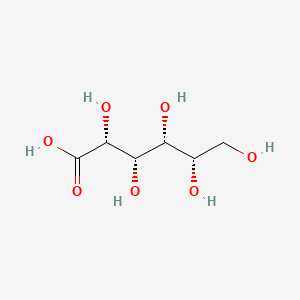
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid is a hexonic acid with the molecular formula C6H12O7. It is a sugar acid derived from the oxidation of L-idose. This compound is known for its role in various biochemical pathways and its presence in certain natural products, such as marine sponges .
準備方法
Synthetic Routes and Reaction Conditions: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid can be synthesized through the oxidation of L-idose. The process involves the use of oxidizing agents such as nitric acid or bromine water. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective oxidation of the aldehyde group to a carboxylic acid group .
Industrial Production Methods: In industrial settings, this compound can be produced via microbial fermentation. Specific strains of bacteria, such as Gluconobacter melanogenus, can convert L-sorbose to this compound through a series of enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
化学反応の分析
Types of Reactions: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to 5-keto-D-gluconic acid using oxidizing agents like nitric acid.
Reduction: It can be reduced to L-idonate using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride.
Reaction Conditions: Controlled temperature and pH, often in aqueous solutions.
Major Products Formed:
5-Keto-D-gluconic acid: Formed through oxidation.
L-idonate: Formed through reduction.
科学的研究の応用
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Plays a role in the metabolic pathways of certain bacteria and plants.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of tartaric acid and other organic acids.
作用機序
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid exerts its effects through various biochemical pathways:
Oxidation Pathway: In plants, this compound is oxidized to 5-keto-D-gluconic acid, which is then converted to tartaric acid.
Molecular Targets: The primary molecular targets include enzymes involved in the oxidation-reduction processes, such as L-idonate dehydrogenase.
Pathways Involved: The biosynthesis of tartaric acid from this compound involves multiple steps, including the oxidation of this compound and subsequent reduction and cleavage reactions.
類似化合物との比較
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid can be compared with other similar compounds, such as:
D-idonic acid: The D-isomer of idonic acid, which has similar chemical properties but different biological activities.
L-gulonic acid: Another hexonic acid with a similar structure but different functional groups and reactivity.
L-threonic acid: A related sugar acid involved in different metabolic pathways.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of tartaric acid in plants and its presence in certain natural products with antimicrobial properties .
特性
CAS番号 |
1114-17-6 |
|---|---|
分子式 |
C6H12O7 |
分子量 |
196.16 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5+/m0/s1 |
InChIキー |
RGHNJXZEOKUKBD-SKNVOMKLSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
idonic acid L-idonate L-idonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















